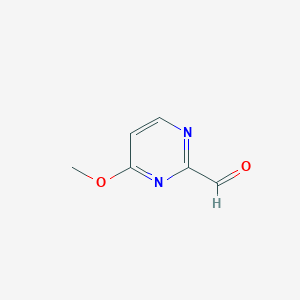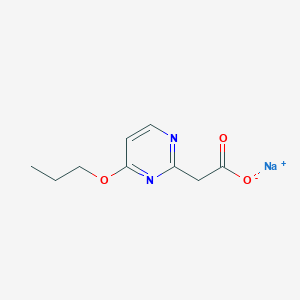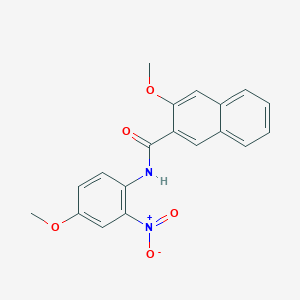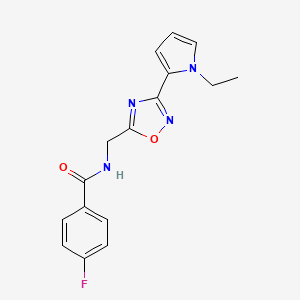
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained attention in recent years due to its potential as a cancer therapeutic agent.
Mechanism of Action
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide specifically targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to a decrease in rRNA synthesis, which in turn inhibits ribosome biogenesis and protein synthesis, ultimately leading to cell death (4). This compound has also been shown to induce DNA damage and activate the DNA damage response pathway, which further contributes to its cytotoxic effects (5).
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models (6). It has also been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents, such as doxorubicin and cisplatin (7). In addition, this compound has been shown to have minimal effects on normal cells, suggesting a potential therapeutic window (8).
Advantages and Limitations for Lab Experiments
One advantage of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide is its specificity for RNA polymerase I transcription, which allows for targeted inhibition of ribosome biogenesis. However, one limitation is its poor solubility, which can make it difficult to administer in vivo (9). Additionally, this compound has been shown to have a short half-life, which may limit its efficacy in clinical settings (10).
Future Directions
There are several potential future directions for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide research. One area of interest is the development of more potent and selective RNA polymerase I inhibitors. Additionally, there is interest in exploring the use of this compound in combination with other chemotherapeutic agents to enhance its efficacy. Finally, there is potential for this compound to be used in combination with immunotherapy to enhance the immune response against cancer cells (11).
In conclusion, this compound is a promising cancer therapeutic agent that specifically targets RNA polymerase I transcription. It has shown efficacy in preclinical studies for the treatment of hematological and solid tumors, and has minimal effects on normal cells. While there are limitations to its use, there are several potential future directions for this compound research.
Synthesis Methods
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide is synthesized through a multistep process involving the reaction of 2,4-difluorobenzonitrile with cyclopropylmethylamine, followed by the reaction with oxalyl chloride to form the oxalamide moiety. The final product is purified through column chromatography and characterized through NMR spectroscopy and mass spectrometry (1).
Scientific Research Applications
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide has been extensively studied for its potential as a cancer therapeutic agent. It has shown promising results in preclinical studies for the treatment of hematological malignancies, including multiple myeloma, acute myeloid leukemia, and chronic lymphocytic leukemia (2). This compound has also been studied in solid tumors, such as breast, ovarian, and pancreatic cancers, with promising results (3).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-(2,4-difluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3/c1-14(21,8-2-3-8)7-17-12(19)13(20)18-11-5-4-9(15)6-10(11)16/h4-6,8,21H,2-3,7H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBWDTKDTWMTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2782187.png)




![5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2782195.png)

![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/no-structure.png)
![N-Methyl-N-[2-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-ylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2782200.png)
![3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid](/img/structure/B2782202.png)



![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2782209.png)